

Spectroscopic Analysis of Ethyl 1H-indole-2-carboxylate Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: Ethyl 5-ethyl-1H-indole-2-carboxylate

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Introduction

This guide provides a comparative spectroscopic analysis of ethyl 1H-indole-2-carboxylate and its analogues using ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of publicly available experimental NMR data for **Ethyl 5-ethyl-1H-indole-2-carboxylate**, this guide utilizes data from the parent compound, Ethyl 1H-indole-2-carboxylate, and a closely related analogue, Methyl 1H-indole-2-carboxylate, to provide a foundational understanding and a basis for comparison for researchers in the fields of organic chemistry and drug development. The guide details the expected spectral characteristics and provides standardized experimental protocols for data acquisition.

Comparative NMR Data

The following tables summarize the ^1H and ^{13}C NMR chemical shifts for Ethyl 1H-indole-2-carboxylate and Methyl 1H-indole-2-carboxylate. These values are crucial for structural elucidation and purity assessment of indole derivatives.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) in ppm
Ethyl 1H-indole-2-carboxylate	CDCl ₃	9.02 (br s, 1H, NH), 7.69 (d, J=8.0 Hz, 1H, H-4), 7.43 (d, J=8.3 Hz, 1H, H-7), 7.31 (ddd, J=8.3, 7.0, 1.2 Hz, 1H, H-6), 7.18 (d, J=2.0 Hz, 1H, H-3), 7.13 (ddd, J=8.0, 7.0, 1.0 Hz, 1H, H-5), 4.41 (q, J=7.1 Hz, 2H, -OCH ₂ CH ₃), 1.42 (t, J=7.1 Hz, 3H, -OCH ₂ CH ₃)
Methyl 1H-indole-2-carboxylate[1]	DMSO-d ₆	11.91 (s, 1H, NH), 7.66 (d, J=7.8 Hz, 1H, H-4), 7.49 (d, J=8.4 Hz, 1H, H-7), 7.27 (dd, J=8.4, 7.2 Hz, 1H, H-6), 7.18 (s, 1H, H-3), 7.09 (dd, J=7.8, 7.2 Hz, 1H, H-5), 3.88 (s, 3H, -OCH ₃)

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) in ppm
Ethyl 1H-indole-2-carboxylate	CDCl ₃	162.5 (C=O), 136.7 (C-7a), 128.8 (C-2), 127.4 (C-3a), 125.0 (C-6), 122.5 (C-4), 120.8 (C-5), 111.7 (C-7), 107.5 (C-3), 61.3 (-OCH ₂ CH ₃), 14.5 (-OCH ₂ CH ₃)
Methyl 1H-indole-2-carboxylate[1]	DMSO-d ₆	162.3 (C=O), 137.9 (C-7a), 127.5 (C-3a), 127.2 (C-2), 125.1 (C-6), 122.5 (C-4), 120.7 (C-5), 113.1 (C-7), 108.3 (C-3), 52.2 (-OCH ₃)

Note on the Spectroscopic Data of **Ethyl 5-ethyl-1H-indole-2-carboxylate**:

While specific data for **Ethyl 5-ethyl-1H-indole-2-carboxylate** is not available, the presence of an ethyl group at the C-5 position is expected to introduce additional signals in both the ^1H and ^{13}C NMR spectra. In the ^1H NMR spectrum, one would anticipate a quartet and a triplet in the aliphatic region corresponding to the $-\text{CH}_2-$ and $-\text{CH}_3$ protons of the ethyl substituent, respectively. The electronic effect of the ethyl group would also likely cause minor shifts in the signals of the aromatic protons. In the ^{13}C NMR spectrum, two additional signals for the aliphatic carbons of the ethyl group would be present.

Experimental Protocols

A standardized protocol is essential for the reproducible acquisition of high-quality NMR data.

1. Sample Preparation

- Weigh 5-10 mg of the indole derivative into a clean, dry vial.
- Add approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
- The final sample height in the NMR tube should be approximately 4-5 cm.
- Cap the NMR tube and label it clearly.

2. NMR Data Acquisition

- Instrumentation: Data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - Number of Scans: 16 to 64 scans, depending on the sample concentration.

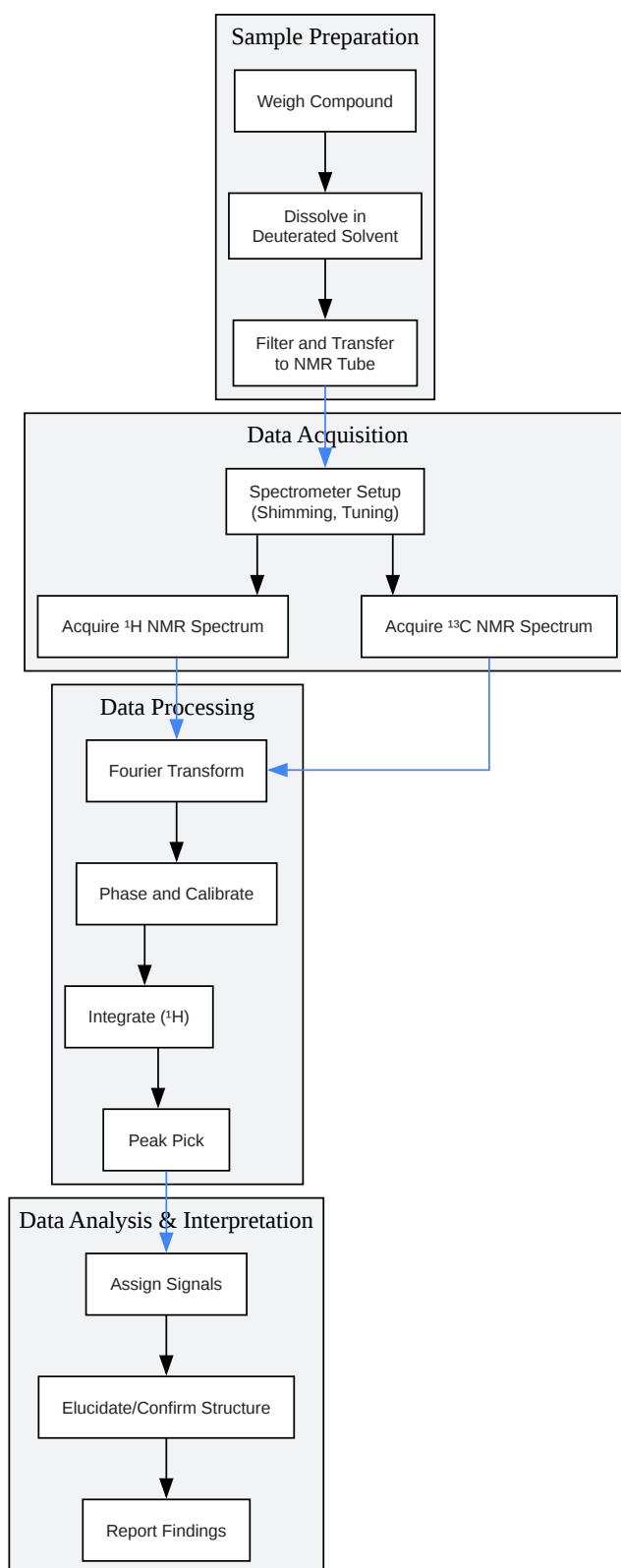
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 3-4 seconds.
- Spectral Width: A range covering approximately -2 to 12 ppm.
- Temperature: 298 K.
- ¹³C NMR Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).
 - Number of Scans: 1024 to 4096 scans, or more, depending on concentration and desired signal-to-noise ratio.
 - Relaxation Delay (d1): 2 seconds.
 - Acquisition Time (aq): 1-2 seconds.
 - Spectral Width: A range covering approximately 0 to 200 ppm.
 - Temperature: 298 K.

3. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum manually.
- Calibrate the chemical shift scale. For ¹H NMR, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm) is used as a reference. For ¹³C NMR, the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm) is used.
- Integrate the signals in the ¹H NMR spectrum.
- Perform peak picking for both ¹H and ¹³C NMR spectra.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. mdpi.com [mdpi.com]
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